molecular formula C14H19N5O3 B2822268 3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 331666-68-3

3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2822268
CAS No.: 331666-68-3
M. Wt: 305.338
InChI Key: JFRKMBMNJBCXIS-UHFFFAOYSA-N
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Description

3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with methyl, methylallyl, and morpholino groups. These modifications confer specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process involves:

    Starting Material: A purine derivative, such as 6-chloropurine.

    Alkylation: Introduction of the 3-methyl group using methyl iodide in the presence of a base like potassium carbonate.

    Allylation: The 7-position is then allylated using 2-methylallyl bromide under basic conditions.

    Morpholino Substitution: Finally, the 8-position is substituted with a morpholino group using morpholine in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino group, where nucleophiles like amines or thiols replace the morpholino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, in solvents like DMF or acetonitrile.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

3-methyl-7-(2-methylallyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties not found in other purine derivatives. These unique properties make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-4-6-22-7-5-18/h1,4-8H2,2-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRKMBMNJBCXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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